molecular formula C19H18 B2720662 9,9-Diallylfluorene CAS No. 14966-05-3

9,9-Diallylfluorene

Cat. No. B2720662
Key on ui cas rn: 14966-05-3
M. Wt: 246.353
InChI Key: CYIHFQGZMRVBPF-UHFFFAOYSA-N
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Patent
US07964691B2

Procedure details

There were put 10 g of fluorene manufactured by Wako Pure Chemical Industries, Ltd., and 10.1 g of potassium tert-butoxide manufactured by Aldrich Chemical Company in a 200 mL round-bottom flask. To the resultant mixture, 120 mL of dry N,N-dimethylformamide manufactured by Wako Pure Chemical Industries, Ltd. were added. While stirring the mixture at 50° C. under a nitrogen atmosphere, 5.86 mL of allyl chloride manufactured by Kanto Chemical Co., Inc. were added dropwise thereto over two hours. The mixture was stirred for 8 hours at 50° C., and 10.1 g of potassium tert-butoxide manufactured by Aldrich Chemical Company were added thereto, and then, 5.86 mL of ally chloride manufactured by Kanto Chemical Co., Inc. were added dropwise thereto over two hours. The mixture was stirred at 50° C. overnight. The reaction mixture was added to 900 mL of water, and 300 mL of hexane were added to the resultant mixture. The resultant organic layer was extracted with ether three times. The extract was washed with water four times, and was further washed with dilute hydrochloric acid and water, respectively. The washed extract was dried over anhydrous magnesium sulfate manufactured by Nacalai Tesque, Inc. The dried mixture was subjected to evaporation to remove the solvents contained therein. The obtained liquid was distilled in vacuo, thereby obtaining 12.8 g of 9,9-diallylfluorene as a yellow and oily fraction at 90° C. under a pressure of 4 mmHg.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.86 mL
Type
reactant
Reaction Step Five
Quantity
10.1 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
300 mL
Type
solvent
Reaction Step Nine
Name
Quantity
900 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C[C:15]([CH3:18])([O-])[CH3:16].[K+].[CH2:20](Cl)[CH:21]=[CH2:22].[Cl-]>CCCCCC.O.CN(C)C=O>[CH2:16]([C:12]1([CH2:22][CH:21]=[CH2:20])[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH:15]=[CH2:18] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
10.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
5.86 mL
Type
reactant
Smiles
C(C=C)Cl
Step Six
Name
Quantity
10.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Eight
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
900 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
While stirring the mixture at 50° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
were added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred for 8 hours at 50° C.
Duration
8 h
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
were added dropwise
WAIT
Type
WAIT
Details
over two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The resultant organic layer was extracted with ether three times
WASH
Type
WASH
Details
The extract was washed with water four times
WASH
Type
WASH
Details
was further washed with dilute hydrochloric acid and water
EXTRACTION
Type
EXTRACTION
Details
The washed extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The dried mixture was subjected to evaporation
CUSTOM
Type
CUSTOM
Details
to remove the solvents
DISTILLATION
Type
DISTILLATION
Details
The obtained liquid was distilled in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)C1(C2=CC=CC=C2C=2C=CC=CC12)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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